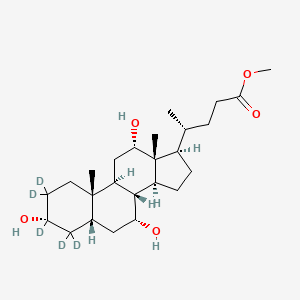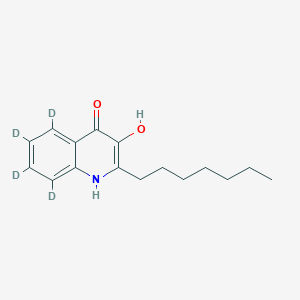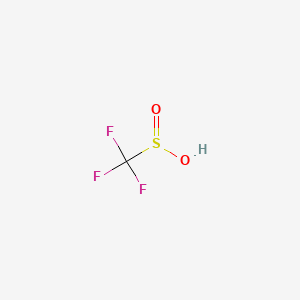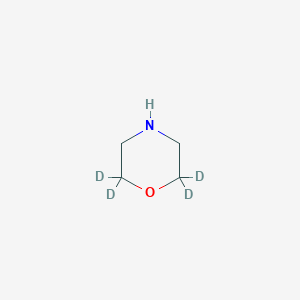
(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by its unique structure, which includes a methyl ester group attached to a propionate backbone, with an anilino group substituted with ethyl and methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The general reaction can be represented as follows:
R-COOH+CH3OH→R-COOCH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products
Hydrolysis: Yields the corresponding carboxylic acid and methanol.
Reduction: Produces the corresponding alcohol.
Substitution: Depending on the substituent introduced, various substituted anilino derivatives can be formed.
Applications De Recherche Scientifique
(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mécanisme D'action
The mechanism of action of (S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active anilino derivative, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2-Ethyl-6-methylanilino)acetate: Similar structure but with an acetate group instead of a propionate group.
Ethyl 2-(2-Ethyl-6-methylanilino)propionate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(2-Methyl-6-methylanilino)propionate: Similar structure but with a methyl group instead of an ethyl group on the anilino ring.
Uniqueness
(S)-Methyl 2-(2-Ethyl-6-methylanilino)propionate is unique due to its specific substitution pattern on the anilino ring and the presence of a propionate ester group
Propriétés
Formule moléculaire |
C13H19NO2 |
|---|---|
Poids moléculaire |
221.29 g/mol |
Nom IUPAC |
methyl (2S)-2-(2-ethyl-6-methylanilino)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-5-11-8-6-7-9(2)12(11)14-10(3)13(15)16-4/h6-8,10,14H,5H2,1-4H3/t10-/m0/s1 |
Clé InChI |
LRBSXVUHGCCJDT-JTQLQIEISA-N |
SMILES isomérique |
CCC1=CC=CC(=C1N[C@@H](C)C(=O)OC)C |
SMILES canonique |
CCC1=CC=CC(=C1NC(C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)

![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
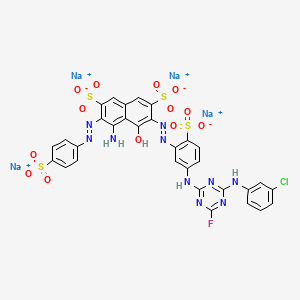
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)
